molecular formula C7H3BrClNO3 B3285674 2-Bromo-5-nitrobenzoyl chloride CAS No. 80887-01-0

2-Bromo-5-nitrobenzoyl chloride

Cat. No.: B3285674
CAS No.: 80887-01-0
M. Wt: 264.46 g/mol
InChI Key: ZXJNUFQVJRBJJY-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClNO3. It is a versatile chemical used in various scientific research applications due to its unique properties. The compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-nitrobenzoyl chloride can be synthesized through a multi-step process involving the bromination and nitration of benzoyl chloride. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted benzoyl derivatives.

    Reduction: The major product is 2-bromo-5-aminobenzoyl chloride.

    Coupling: The products are biaryl compounds.

Scientific Research Applications

2-Bromo-5-nitrobenzoyl chloride is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of substitution and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrobenzoyl chloride
  • 2-Bromo-3-nitrobenzoyl chloride
  • 2-Chloro-5-nitrobenzoyl chloride

Uniqueness

2-Bromo-5-nitrobenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine and nitro groups makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

2-bromo-5-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJNUFQVJRBJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80887-01-0
Record name 2-bromo-5-nitrobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-nitrobenzoic acid (1.00 g, 4.06 mmol) in methylene chloride (15 mL) is added oxalyl chloride (1.42 mL, 16.24 mmol) followed by 1 drop DMF. Addition of DMF results in vigorous gas evolution. After 1.5 h, the reaction mixture is concentrated under reduced pressure to give an oil which is used as is without purification.
Quantity
1 g
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reactant
Reaction Step One
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1.42 mL
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reactant
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15 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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